

Potential off-target effects of TAS4464 hydrochloride

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Compound of Interest

Compound Name: TAS4464 hydrochloride

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Technical Support Center: TAS4464 Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of **TAS4464 hydrochloride**, a potent and selective inhibitor of the NEDD8-activating enzyme (NAE).

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with TAS4464, focusing on differentiating on-target from potential off-target effects.

Troubleshooting & Optimization

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| Question | Possible Cause(s) | Suggested Solution(s) |
|--|--|--|
| 1. Unexpected cytotoxicity is observed in my cell line, even at low concentrations. How can I determine if this is an off-target effect? | Highly sensitive cell line due to dependence on the neddylation pathway. Experimental error (e.g., incorrect concentration, contamination). Potential off-target kinase inhibition at higher concentrations. | On-Target Effect Verification: Perform a Western blot to confirm the accumulation of known Cullin-RING Ligase (CRL) substrates such as p27, CDT1, or phosphorylated IkBa. [1][2][3][4] A dose-dependent accumulation of these proteins is indicative of on-target NAE inhibition.Control Experiments: Re-verify the concentration of your TAS4464 stock solution. Include positive and negative control cell lines with known sensitivity to NAE inhibitors.Selectivity Profiling: If off-target effects are still suspected, consider a broad- panel kinase screen to identify potential off-target interactions, although TAS4464 is known to be highly selective.[2][3] |
| 2. I am observing significant cell death, but the accumulation of CRL substrates is lower than expected. What could be the reason? | The specific CRL substrates you are probing for may not be the primary drivers of apoptosis in your cell model. Activation of alternative cell death pathways. TAS4464 may be inducing apoptosis through both intrinsic and extrinsic pathways. [5][6] | Broaden Substrate Analysis: Probe for a wider range of CRL substrates.Apoptosis Pathway Analysis: Perform assays to measure the activation of caspases (e.g., caspase-3, -8, -9) to confirm apoptosis.[5] Analyze the expression of key apoptosis- related proteins like NOXA and c-FLIP.[5][6] |
| 3. In my in vivo model, I'm observing signs of liver toxicity. | Abnormal liver function has been reported as a treatment- | Monitor Liver Enzymes: Routinely monitor serum levels |





Is this a known effect of TAS4464?

related adverse event in a Phase 1 clinical trial of TAS4464 in patients with advanced solid tumors.[7] of liver enzymes such as ALT and AST in your animal models. Histopathological Analysis: Conduct a histopathological examination of liver tissues to assess for any drug-induced liver injury. Dose Adjustment: Consider adjusting the dose and/or dosing schedule to mitigate liver toxicity while maintaining anti-tumor efficacy.

4. How can I be sure that the observed effects are specific to NAE inhibition and not due to inhibition of other ubiquitin-like modifier activating enzymes?

TAS4464 is highly selective for NAE over other E1 enzymes like the ubiquitin-activating enzyme (UAE) and the SUMO-activating enzyme (SAE).[1][2] [8][9][10]

Selectivity Assays: If your experimental system allows, you can perform in vitro E1 enzyme assays to confirm the high selectivity of TAS4464 for NAE over UAE and SAE.

[3]Review Selectivity Data: Refer to the published selectivity data for TAS4464, which demonstrates significantly higher IC50 values for UAE and SAE compared to NAE.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of TAS4464 hydrochloride?

A1: TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE). [1][2][3][4][10] NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial process for the activity of Cullin-RING E3 ubiquitin ligases (CRLs).[2][4] By inhibiting NAE, TAS4464 prevents the neddylation of cullin proteins, leading to the inactivation of CRLs and the subsequent accumulation of their substrate proteins, such as CDT1, p27, and phosphorylated







IκBα.[1][2][3][4][10] This disruption of protein homeostasis results in cell cycle arrest, induction of apoptosis, and potent anti-tumor activity.[4]

Q2: What are the known off-target effects of TAS4464 hydrochloride?

A2: Preclinical studies have shown that TAS4464 is highly selective. Notably, it has significantly less off-target activity against carbonic anhydrase II (CA2) compared to the first-generation NAE inhibitor MLN4924, thereby avoiding the red blood cell-related side effects associated with CA2 inhibition.[2] However, a first-in-human Phase 1 clinical trial in patients with advanced solid tumors identified abnormal liver function tests as a significant treatment-related adverse event.[7] This suggests that at clinical doses, the liver may be a potential site for off-target or on-target toxicity.

Q3: How does the selectivity of TAS4464 for NAE compare to other E1 enzymes?

A3: TAS4464 demonstrates high selectivity for NAE over other E1 activating enzymes, such as the ubiquitin-activating enzyme (UAE) and the SUMO-activating enzyme (SAE).[1][2][3][8][9] [10] The inhibitory concentration (IC50) for NAE is in the nanomolar range, while the IC50 values for UAE and SAE are significantly higher, indicating minimal inhibition of these related pathways at therapeutic concentrations.[11]

Q4: What signaling pathways are affected by TAS4464 treatment?

A4: The primary pathway affected is the neddylation pathway. Downstream of NAE inhibition, the inactivation of CRLs leads to the accumulation of various substrates that regulate key cellular processes. This includes the inhibition of the NF-kB pathway through the accumulation of phosphorylated IkBa.[2][12] Furthermore, TAS4464 has been shown to induce both the intrinsic and extrinsic apoptotic pathways, in part through the c-Myc-mediated upregulation of NOXA and downregulation of c-FLIP.[5][6]

Quantitative Data Summary

Table 1: In Vitro Selectivity of TAS4464 Hydrochloride



| Target Enzyme | IC50 (nM) | Reference(s) |
|-----------------------------------|------------------------|--------------|
| NAE (NEDD8-Activating Enzyme) | 0.955 | [1] |
| NAE (NEDD8-Activating Enzyme) | 0.96 | [11] |
| UAE (Ubiquitin-Activating Enzyme) | 449 | [11] |
| SAE (SUMO-Activating Enzyme) | 1280 | [11] |
| Carbonic Anhydrase II | 730,000 (0.730 mmol/L) | [8][11] |

Table 2: Clinically Observed Treatment-Related Adverse Events (Phase 1 Study)

| Adverse Event Category | Specific Events | Frequency | Reference(s) |
|---------------------------|---|--|--------------|
| Hepatobiliary | Abnormal Liver Function Tests (LFTs) | Most common treatment-related adverse events | [7] |
| Gastrointestinal | Nausea, Vomiting, Diarrhea | Common | [7] |

Experimental Protocols

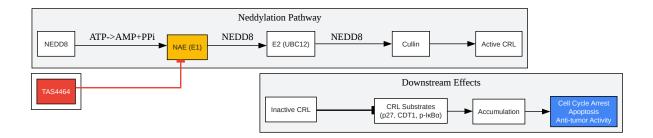
Protocol 1: Western Blot for Detection of CRL Substrate Accumulation

- Cell Lysis: Treat cells with the desired concentrations of TAS4464 for the specified duration (e.g., 4-24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.



- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p27, CDT1, phospho-IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

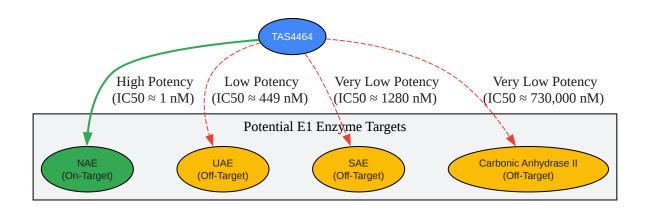
Visualizations



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Caption: On-target mechanism of TAS4464 via NAE inhibition.

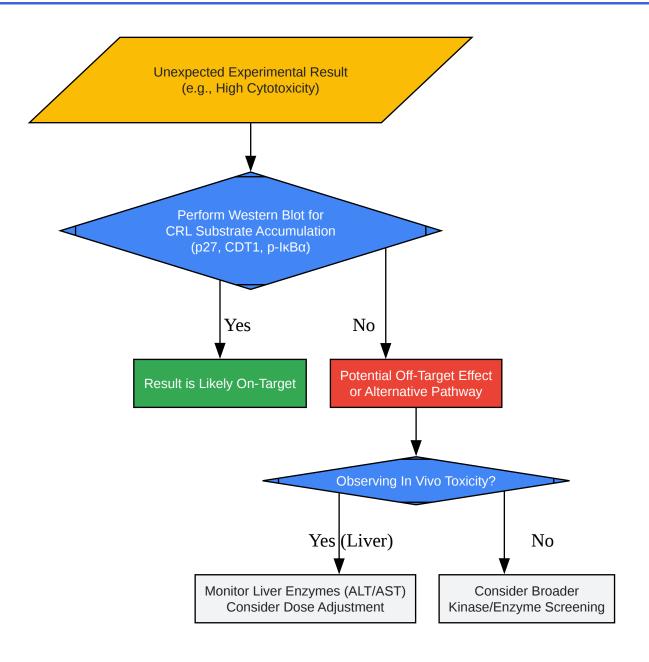




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Caption: Selectivity profile of TAS4464 for NAE versus off-targets.





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Caption: Troubleshooting workflow for unexpected TAS4464 results.

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